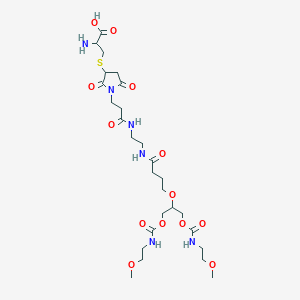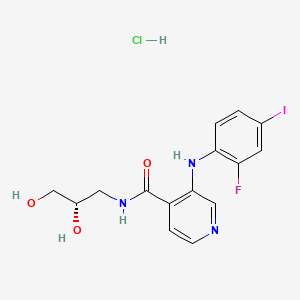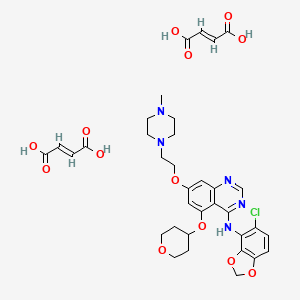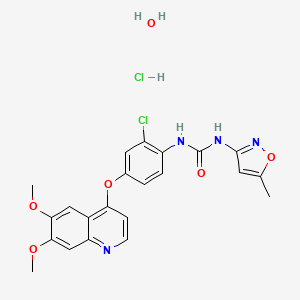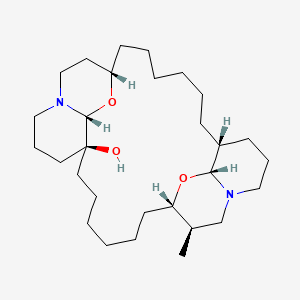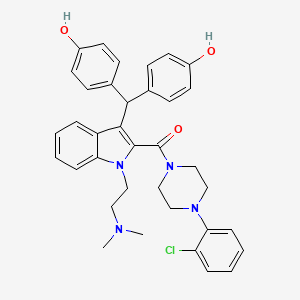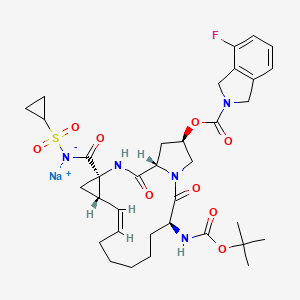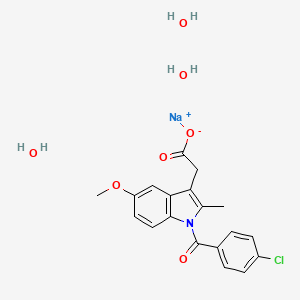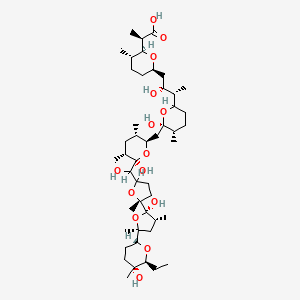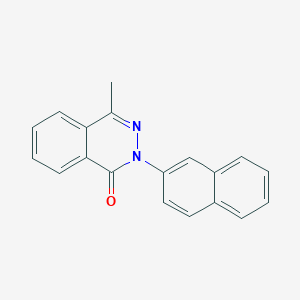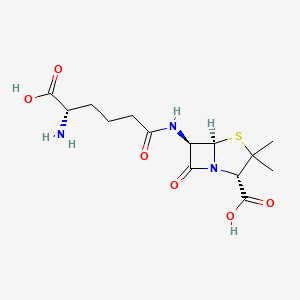
Isopenicillin N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopenicillin N is a penicillin. It is a conjugate acid of an isopenicillin N(1-).
Aplicaciones Científicas De Investigación
Enzymatic Role and Mechanism
- Isopenicillin N synthase (IPNS) plays a critical role in the biosynthesis of penicillin and cephalosporin antibiotics. It catalyzes the transformation of a specific tripeptide into isopenicillin N. Advanced studies using spectroscopic, molecular genetic, and crystallographic approaches have provided insights into the unique chemistry of IPNS, revealing information about the ferrous iron active site and iron binding in related non-heme iron-dependent dioxygenases (Kreisberg-Zakarin et al., 2004).
- The biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins, begins with the conversion of specific amino acids into isopenicillin N. This process is regulated by various genetic factors and involves compartmentalization within the cell, highlighting the complex regulation and spatial organization of isopenicillin N synthesis (Martín, Ullán, & García-Estrada, 2010).
Enzymatic Properties and Kinetics
- Studies on IPNS enzymatic properties using a continuous spectrophotometric assay have revealed the factors influencing its activity. These insights are vital for understanding the enzymatic process underlying the synthesis of isopenicillin N and its precursors to other antibiotics (Dubus et al., 2000).
- Density-functional modeling of IPNS has provided a deeper understanding of its reaction mechanism. This research highlights the similarities between IPNS and other enzymes in the 2-His-1-carboxylate family, offering a broader perspective on the enzyme's function and its relation to other important biological processes (Lundberg, Siegbahn, & Morokuma, 2008).
Structural Insights and Substrate Interactions
- Crystal structure studies of IPNS with various substrates and substrate analogues have provided valuable insights into its binding interactions and active site environment. This information is crucial for understanding the enzyme's specificity and potential for synthetic applications (Howard-Jones et al., 2005); (Howard-Jones et al., 2007).
- Spectroscopic evidence has been gathered to identify the intermediates involved in the IPNS catalytic process. This research contributes to a comprehensive understanding of the enzyme's function at the molecular level (Tamanaha et al., 2016).
Propiedades
Número CAS |
58678-43-6 |
|---|---|
Nombre del producto |
Isopenicillin N |
Fórmula molecular |
C14H21N3O6S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1 |
Clave InChI |
MIFYHUACUWQUKT-GTQWGBSQSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
Otros números CAS |
58678-43-6 |
Sinónimos |
adicillin cephalosporin N D-4-amino-4-carboxybutyl penicillanic acid isopenicillin N penicillin N penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)
